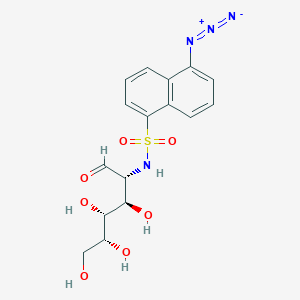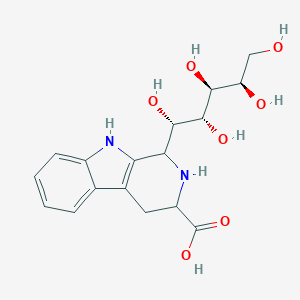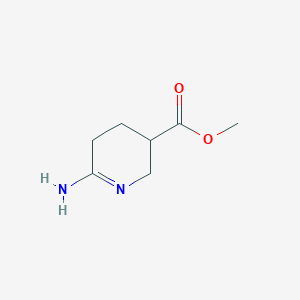![molecular formula C13H11FO B127013 [4-(4-Fluorophenyl)phenyl]methanol CAS No. 147497-56-1](/img/structure/B127013.png)
[4-(4-Fluorophenyl)phenyl]methanol
Overview
Description
“[4-(4-Fluorophenyl)phenyl]methanol” is a chemical compound that is used as a building block in the synthesis of various substances . It is also known as “4,4’-Difluorobenzhydrol” or “Bis (4-fluorophenyl) carbinol” and has a molecular weight of 220.21 .
Synthesis Analysis
The synthesis of “[4-(4-Fluorophenyl)phenyl]methanol” involves the use of Bis(4-fluorophenyl)-methanol and 4-nitrophthalonitrile dissolved in DMF . The mixture is stirred at room temperature under an argon atmosphere .
Molecular Structure Analysis
The molecular structure of “[4-(4-Fluorophenyl)phenyl]methanol” consists of a methanol group attached to two phenyl groups, each of which has a fluorine atom at the para-position . The molecular formula is C13H10F2O .
Chemical Reactions Analysis
“[4-(4-Fluorophenyl)phenyl]methanol” is a degradation product of flunarizine hydrochloride (FLZ) . It is used in the synthesis of aromatic polyethers through nucleophilic aromatic substitution .
Physical And Chemical Properties Analysis
“[4-(4-Fluorophenyl)phenyl]methanol” is a solid substance with a molecular weight of 220.21 . It has a boiling point of 143 °C/3 mmHg and a melting point of 43-45 °C .
Scientific Research Applications
Hydrogen Production from Methanol
Catalyst Development for Hydrogen Production : Research on hydrogen production from methanol highlights the importance of catalyst development and reactor technology. Copper-based catalysts are recognized for their high activity in converting methanol to hydrogen, although challenges such as deactivation and stability persist. Novel catalysts and reactor designs, such as spinel-structured catalysts and membrane reactors, have shown potential for enhancing hydrogen production efficiency (García et al., 2021).
Methanol as Chemical Marker and Fuel
Methanol as a Marker for Insulating Paper Degradation : Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. This application is based on the correlation between methanol generation, the degradation of cellulose, and changes in mechanical properties, demonstrating methanol's role in monitoring transformer insulation health (Jalbert et al., 2019).
Methanol in Fuel Cells and Engine Performance : Methanol is explored as a clean-burning fuel with potential applications in direct methanol fuel cells (DMFCs) and internal combustion engines. Research into DMFCs focuses on overcoming methanol crossover limitations, while studies on methanol as an engine fuel analyze its properties and effects on emissions and efficiency, indicating its versatility as an alternative fuel (Heinzel & Barragán, 1999).
Methanol Synthesis and Oxidation
Methanol Synthesis and Catalytic Processes : The synthesis of methanol from CO2 and renewable H2, especially using metal-organic framework (MOF) type catalysts, represents a promising area for producing green methanol. This research focuses on low-temperature catalysis, highlighting MOFs' potential in catalyzing methanol synthesis under environmentally friendly conditions (Din et al., 2020).
Safety And Hazards
Future Directions
“[4-(4-Fluorophenyl)phenyl]methanol” is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . It is also used in the total synthesis of Tunicamycin V, a homologous nucleoside antibiotic . It has potential applications in the synthesis of aromatic polyethers and graft polymers .
properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWIVXLMMVNSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362755 | |
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)phenyl]methanol | |
CAS RN |
147497-56-1 | |
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


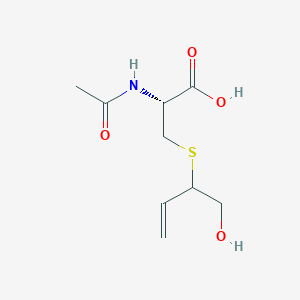


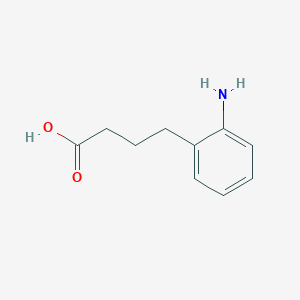
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)


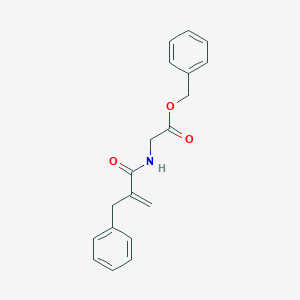
![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)

